molecular formula C8H15BrN2S B13497852 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B13497852
M. Wt: 251.19 g/mol
InChI Key: XNUFRDLPXKCLJX-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that features a thiazole ring substituted with a 2,2-dimethylpropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethylpropyl)-1,3-thiazole: Lacks the amine group, which may reduce its biological activity.

    2-Amino-4-(2,2-dimethylpropyl)thiazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(2,2-Dimethylpropyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the thiazole ring and the amine group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C8H15BrN2S

Molecular Weight

251.19 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C8H14N2S.BrH/c1-8(2,3)4-6-5-11-7(9)10-6;/h5H,4H2,1-3H3,(H2,9,10);1H

InChI Key

XNUFRDLPXKCLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CSC(=N1)N.Br

Origin of Product

United States

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